Basicity and Hydrogen-Bonding: Azetidine vs. Larger Cyclic Amines (Pyrrolidine, Piperidine)
The basicity of azetidine is a key differentiator from smaller (aziridine) and larger (pyrrolidine, piperidine) ring amines. While experimental pKa values for Azetidin-3-ol are predicted at 14.51, a systematic study of the parent azetidine class shows its basic strength is close to that of pyrrolidine and piperidine, a finding that contradicts the simplistic expectation based solely on bond angle strain. This indicates that the nitrogen lone pair's availability for protonation and hydrogen bonding is comparable across these common scaffolds, yet the smaller azetidine ring offers distinct steric and conformational advantages [1].
| Evidence Dimension | Solution basicity (pKa) and gas-phase proton affinity |
|---|---|
| Target Compound Data | Azetidine class: pKa and proton affinity values are comparable to those of pyrrolidines and piperidines. |
| Comparator Or Baseline | Pyrrolidines and piperidines (5- and 6-membered rings); Aziridines (3-membered ring) are much less basic. |
| Quantified Difference | Not a single value, but a demonstrated rank order: aziridine << azetidine ≈ pyrrolidine ≈ piperidine. |
| Conditions | Calculated and experimental gas-phase proton affinities and solution pK(BH)(+) measurements; data analyzed from multiple literature sources. |
Why This Matters
Azetidin-3-ol provides a basic nitrogen center for salt formation or target engagement similar to larger amines, but within a more compact and conformationally constrained scaffold, allowing for fine-tuning of a molecule's spatial and electronic properties.
- [1] T. Ohwada, Theoretical analysis of Lewis basicity based on local electron-donating ability. Origin of basic strength of cyclic amines, J. Org. Chem., 2004, 69, 7486-7494. View Source
